molecular formula C10H10N2S2 B130309 [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide CAS No. 152381-92-5

[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide

Cat. No. B130309
CAS RN: 152381-92-5
M. Wt: 222.3 g/mol
InChI Key: WHQUATUZTNYOFO-UHFFFAOYSA-N
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Description

[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide, also known as MTC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MTC has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.

Mechanism of Action

The exact mechanism of action of [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is not fully understood. However, it is believed that this compound works by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, making it accessible for further study. Additionally, this compound has shown promising results in preclinical studies, making it a viable candidate for further research. However, there are also limitations to using this compound in lab experiments. The exact mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on [(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide. One potential avenue is to study the efficacy of this compound in combination with other anticancer agents. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Further studies on the mechanism of action of this compound are also needed to fully understand its potential as a therapeutic agent. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide can be synthesized by reacting 2-methylthiophenol with chloromethyl methyl sulfide in the presence of a base, followed by reaction with cyanamide. The resulting compound is then purified through recrystallization. The synthesis of this compound is a relatively simple and straightforward process, making it a viable option for further study.

Scientific Research Applications

[(2-Methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth in mice. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.

properties

IUPAC Name

[(2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-8-5-3-4-6-9(8)14-10(13-2)12-7-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQUATUZTNYOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC(=NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201181734
Record name Carbonimidodithioic acid, cyano-, methyl 2-methylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

152381-92-5
Record name Carbonimidodithioic acid, cyano-, methyl 2-methylphenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152381-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonimidodithioic acid, cyano-, methyl 2-methylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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